molecular formula C11H11NO4 B13054687 Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

Cat. No.: B13054687
M. Wt: 221.21 g/mol
InChI Key: BVZVFWWSSHORNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate typically involves the reaction of 2-aminophenol with ethyl acetoacetate under acidic conditions to form the benzoxazine ring. This is followed by esterification to introduce the methyl ester group . The reaction conditions often require heating and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetate

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-12-7-11(14)16-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3

InChI Key

BVZVFWWSSHORNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC(=O)OC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.